3-Hexylthiopropionic acid
Description
Significance of Organosulfur Carboxylic Acid Derivatives in Modern Chemical Research
Organosulfur compounds, organic compounds containing a sulfur atom, are integral to numerous areas of chemical research and industry. wikipedia.org The presence of sulfur imparts unique chemical properties to molecules, influencing their reactivity, polarity, and biological activity. researchgate.net When a sulfur atom is incorporated into a carboxylic acid derivative, the resulting organosulfur carboxylic acid exhibits a combination of functionalities that make it a versatile building block in synthesis and a functional component in various materials. libretexts.orglibretexts.org The carboxylic acid group provides a site for reactions such as esterification and amidation, while the sulfur atom, often in the form of a thioether, can engage in coordination with metals, undergo oxidation, or influence the molecule's conformational properties. atamankimya.comnih.gov
The significance of these derivatives is underscored by their wide-ranging applications. In nature, organosulfur compounds are vital for life, with amino acids like cysteine and methionine serving as fundamental biological building blocks. wikipedia.org In medicinal chemistry, the introduction of a sulfonyl group can modify a drug's solubility and acidity, while other sulfur-containing moieties are found in crucial antibiotics like penicillin. wikipedia.orgresearchgate.net Furthermore, these compounds are pivotal in materials science, acting as stabilizers for polymers, corrosion inhibitors, and more recently, as key components in advanced electronic devices. atamankimya.comresearchgate.net The ability to synthesize a vast array of these derivatives allows chemists to fine-tune molecular properties for specific applications, from creating novel pharmaceuticals to developing high-performance materials. nih.gov
Historical Development and Current Research Frontiers of Aliphatic Thiopropionic Acids
The synthesis of aliphatic thiopropionic acids, specifically β-thio carboxylic acids, has been a subject of chemical investigation for many decades. An early and notable method for their preparation involves the reaction of a mercaptan (an organosulfur compound with a -SH group) with β-propiolactone. google.com This reaction, which can be conducted by heating the two reactants, results in the formation of a β-thio propionic acid. google.com For instance, the reaction of n-hexyl mercaptan with β-propiolactone yields beta-(n-hexyl-thio) propionic acid. google.com Another established method involves dissolving a mercaptan in an aqueous alkali solution and then adding β-propiolactone at controlled temperatures, typically between 0°C and 50°C. google.com
Modern research has focused on developing more efficient and environmentally friendly synthetic routes. One such advancement is the use of microwave-assisted synthesis. This technique facilitates the reaction between 3-mercaptopropionic acid and various alkyl halides in ethanol (B145695) with a base like sodium hydroxide (B78521). researchgate.net This method has been shown to produce 3-(alkylthio)propionic acids in good yields, often with high selectivity and without the generation of offensive odors typically associated with sulfur chemistry. researchgate.net Research continues to explore the effects of different reaction parameters, such as temperature and the choice of base, to optimize yields and minimize side products. researchgate.net The ongoing development in this field aims to provide versatile and sustainable methods for producing a wide range of aliphatic thiopropionic acids for use as intermediates in organic synthesis, including the production of agrochemicals, polymers, and pharmaceuticals. atamankimya.com
Structural Features of 3-Hexylthiopropionic Acid and its Research Relevance in Organic Synthesis and Materials Science
In organic synthesis, this compound serves as a versatile intermediate. It can be used to introduce the hexylthioalkyl chain into larger, more complex molecules. google.com For example, it can be a precursor for creating specialized esters or amides with specific physical or chemical properties. google.com
The relevance of this compound has grown significantly in materials science. Its derivatives have been investigated as anti-rust additives in water-soluble metalworking fluids, demonstrating excellent corrosion-inhibiting properties for materials like cast iron. researchgate.netresearchgate.net More recently, molecules with similar structures have found a critical role in the advancement of perovskite solar cells (PSCs). In this context, compounds containing both thiol and carboxyl functional groups are used as additives or surface passivating agents. mdpi.comnih.gov Surface passivation is a crucial technique to reduce energy loss at the semiconductor surface by minimizing electronic defects. researchgate.net These functional groups can interact with the perovskite surface, passivating defects such as undercoordinated lead ions (Pb²⁺), which reduces non-radiative recombination and improves charge carrier extraction. mdpi.comosti.gov This enhancement in surface quality leads to higher power conversion efficiencies and improved long-term stability of the solar cells. rsc.orgrsc.org The specific structure of this compound, with its alkyl chain and functional end-groups, makes it a model compound for designing new interfacial materials for high-performance PSCs.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-(Hexylthio)propanoic acid |
| Molecular Formula | C₉H₁₈O₂S |
| Molecular Weight | 190.30 g/mol |
| Appearance | Oily liquid google.com |
| Boiling Point | 110-114 °C at 1 mmHg google.com |
| Key Functional Groups | Carboxylic Acid (-COOH), Thioether (-S-) |
Table 2: Research Applications and Findings for this compound and Related Compounds
| Application Area | Research Focus | Key Findings |
| Corrosion Inhibition | Use as an anti-rust additive in water-soluble metalworking fluids. | Showed excellent anti-rust properties for cast iron. researchgate.netresearchgate.net |
| Organic Synthesis | Serves as an intermediate for preparing plasticizers and other compounds. | Can be synthesized from n-hexyl mercaptan and β-propiolactone. google.com |
| Materials Science (Solar Cells) | Used as a model for surface passivating agents in perovskite solar cells. | Functional groups (carboxyl and thiol) can passivate surface defects, reducing recombination and enhancing device efficiency and stability. mdpi.comnih.govosti.gov |
| Polymer Chemistry | Precursor for stabilizers in organic materials susceptible to degradation. | Co-esters derived from similar alkylthioalkanoic acids are used to stabilize polymers against oxidative and thermal deterioration. google.com |
Properties
CAS No. |
68298-41-9 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
3-hexylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H18O2S/c1-2-3-4-5-7-12-8-6-9(10)11/h2-8H2,1H3,(H,10,11) |
InChI Key |
NKECJPAGCPRNDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Hexylthiopropionic Acid and Its Analogues
Reactivity Profile of the Carboxyl Group
The carboxylic acid functional group in 3-Hexylthiopropionic acid is a primary site for chemical transformations. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. This allows for a range of reactions, primarily centered around nucleophilic acyl substitution, which transforms the carboxylic acid into various derivatives, and reactions at the alpha-carbon, which is activated by the adjacent carbonyl group.
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, proceeding through a two-stage addition-elimination mechanism. A nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the hydroxyl group (as water, often after protonation) and forming a new carbonyl compound. This pathway allows for the synthesis of numerous derivatives from this compound.
Common derivatives include:
Esters: Formed by reacting this compound with an alcohol under acidic catalysis (Fischer esterification) or by reacting a more reactive derivative like an acyl chloride with an alcohol.
Amides: Synthesized through the reaction of this compound derivatives (such as esters or acyl chlorides) with ammonia (B1221849) or primary/secondary amines. Direct reaction with amines requires high temperatures to drive off water.
Acyl Halides: Typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These acyl halides are highly reactive intermediates, useful for synthesizing other derivatives like esters and amides under milder conditions.
Acid Anhydrides: Can be formed by the reaction of an acyl halide with a carboxylate salt.
| Derivative Type | Derivative Name Example | Typical Reagent(s) | Reaction Class |
|---|---|---|---|
| Ester | Methyl 3-(hexylthio)propanoate | Methanol (B129727) (CH₃OH), H₂SO₄ (catalyst) | Fischer Esterification |
| Amide | 3-(Hexylthio)propanamide | Ammonia (NH₃), heat (from acid); or Acyl chloride + NH₃ | Amidification |
| Acyl Chloride | 3-(Hexylthio)propanoyl chloride | Thionyl chloride (SOCl₂) | Acyl Halogenation |
| Acid Anhydride (B1165640) | 3-Hexylthiopropionic anhydride | Acyl chloride + Sodium 3-(hexylthio)propanoate | Anhydride Synthesis |
Carboxylic acids possessing α-hydrogens, such as this compound, can undergo halogenation at the alpha-position through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction typically uses bromine (Br₂) and a catalytic amount of phosphorus, often in the form of phosphorus tribromide (PBr₃). The conditions can be harsh, often requiring high temperatures.
The HVZ reaction does not proceed directly on the carboxylic acid, which does not readily form an enol. Instead, the phosphorus tribromide first converts the carboxylic acid into a more reactive acyl bromide. This acyl bromide intermediate exists in equilibrium with its enol tautomer, which is present in a higher concentration than the enol of the parent carboxylic acid. The enol then readily reacts with bromine to introduce a halogen at the alpha-position. The resulting α-bromo acyl bromide can then be hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid, 2-bromo-3-hexylthiopropionic acid. The α-halo acids produced are versatile synthetic intermediates.
| Reaction Name | Substrate | Key Reagents | Product |
|---|---|---|---|
| Hell-Volhard-Zelinsky Reaction | This compound | 1. Br₂, PBr₃ (cat.) 2. H₂O | 2-Bromo-3-hexylthiopropionic acid |
Reactivity of the Thioether Moiety
The thioether (sulfide) group in this compound provides a second reactive center, distinct from the carboxyl group. The sulfur atom, with its lone pairs of electrons, can be oxidized or can act as a ligand to coordinate with metal ions.
The sulfur atom in the thioether moiety can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation is typically achieved using common oxidizing agents. The reaction proceeds in a stepwise manner; oxidation of the sulfide (B99878) first yields the corresponding sulfoxide, and further oxidation of the sulfoxide produces the sulfone.
Controlling the reaction stoichiometry and conditions is crucial for selective synthesis. To obtain the sulfoxide, 3-(hexylsulfinyl)propionic acid, a single equivalent of the oxidant is typically used under mild conditions. Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, which is considered a "green" oxidant. To produce the sulfone, 3-(hexylsulfonyl)propionic acid, stronger oxidizing conditions or an excess of the oxidizing agent (e.g., two or more equivalents of H₂O₂) are required. Many reagents are available for these transformations, but many can lead to overoxidation if not carefully controlled.
| Product | Oxidation State of Sulfur | Typical Oxidizing Agent(s) | Stoichiometry (Oxidant:Sulfide) |
|---|---|---|---|
| 3-(Hexylsulfinyl)propionic acid (Sulfoxide) | S(IV) | Hydrogen peroxide (H₂O₂), mCPBA | ~1:1 |
| 3-(Hexylsulfonyl)propionic acid (Sulfone) | S(VI) | Hydrogen peroxide (H₂O₂), KMnO₄ | ≥2:1 |
Thioether-containing carboxylic acids, such as this compound, are versatile ligands in coordination chemistry. They possess multiple donor atoms—specifically, the oxygen atoms of the carboxylate group and the sulfur atom of the thioether linkage—that can bind to a central metal ion.
Analogous compounds like 3,3'-thiodipropionic acid demonstrate various coordination modes. Depending on the metal ion, reaction conditions, and the presence of other ligands, this compound can act as a bidentate or tridentate ligand. It can chelate to a metal center using one carboxylate oxygen and the thioether sulfur, or it could bridge two metal centers, leading to the formation of coordination polymers. Potential metal ions that could form stable complexes include transition metals like copper(II), zinc(II), and nickel(II). The resulting metal complexes can exhibit interesting structural, spectral, and magnetic properties.
| Potential Metal Ion | Potential Donor Atoms | Possible Coordination Modes | Potential Structure Type |
|---|---|---|---|
| Zinc(II) | Carboxylate (O,O'), Thioether (S) | Bidentate (O,S-chelate), Bridging | Monomeric complex, Coordination polymer |
| Copper(II) | Carboxylate (O,O'), Thioether (S) | Bidentate (O,O'-chelate), Tridentate (O,S,O'-chelate) | Monomeric complex, Dimeric complex |
| Nickel(II) | Carboxylate (O,O'), Thioether (S) | Bidentate (O,S-chelate), Bridging | Coordination polymer |
Elucidation of Key Reaction Mechanisms
Understanding the mechanisms of the reactions involving this compound is crucial for controlling product formation and designing synthetic pathways.
Nucleophilic Acyl Substitution: The mechanism for reactions at the carboxyl group is the addition-elimination pathway. A nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. The intermediate is typically unstable and collapses by reforming the C=O double bond and eliminating the leaving group (-OH). Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic, and the hydroxyl group is protonated to become a better leaving group (H₂O).
Hell-Volhard-Zelinsky Reaction: This reaction follows a multi-step mechanism.
Acyl Bromide Formation: The carboxylic acid reacts with PBr₃ to form an acyl bromide.
Enolization: The acyl bromide, which enolizes more readily than the carboxylic acid, tautomerizes to its enol form.
Alpha-Bromination: The electron-rich enol attacks a molecule of Br₂, leading to the formation of the α-bromo acyl bromide.
Hydrolysis/Exchange: The α-bromo acyl bromide can react with water (added during workup) or another molecule of the starting carboxylic acid to yield the final α-bromo carboxylic acid product and regenerate the acyl bromide intermediate, propagating the catalytic cycle.
Thioether Oxidation: The oxidation of the thioether sulfur atom is believed to proceed via a nucleophilic attack by the sulfur on the electrophilic oxygen of the oxidizing agent (e.g., H₂O₂). For hydrogen peroxide in acetic acid, peracetic acid is likely formed in situ, which acts as the potent oxidant. The sulfur's lone pair attacks the outer oxygen of the peroxy acid, forming an S-O bond and displacing a carboxylate anion. This results in the formation of the sulfoxide. Further oxidation to the sulfone follows a similar pathway, with the sulfoxide sulfur atom acting as the nucleophile.
Spectroscopic and Kinetic Studies for Pathway Determination
Detailed mechanistic pathways of reactions involving this compound can be elucidated through a combination of spectroscopic and kinetic studies. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups and analogues such as other 3-(alkylthio)propionic acids provides a strong basis for understanding its chemical behavior.
Spectroscopic methods are crucial for identifying reactants, intermediates, and products, thereby mapping the reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for characterizing the structure of this compound and its derivatives. In a typical ¹H NMR spectrum of this compound, one would expect to observe characteristic signals for the protons of the hexyl chain, the two methylene (B1212753) groups adjacent to the sulfur atom and the carbonyl group, and the acidic proton of the carboxylic acid. Changes in the chemical shifts and coupling constants of these protons during a reaction can provide valuable information about bond formation and cleavage. For instance, in an esterification reaction, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the alcohol moiety would be observed.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would show a characteristic broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹). The C-S stretching vibration of the thioether is typically weaker and appears in the fingerprint region (around 600-800 cm⁻¹). Monitoring the changes in these bands can indicate the transformation of the functional groups.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and its fragments, which helps in confirming the identity of products and intermediates.
Kinetic studies provide quantitative data on reaction rates, which is essential for determining the reaction mechanism, including the rate-determining step. For reactions involving this compound, such as esterification, oxidation of the thioether, or nucleophilic substitution, the rate of reaction can be monitored by observing the change in concentration of reactants or products over time using spectroscopic techniques. The data obtained can be used to derive the rate law and determine the order of the reaction with respect to each reactant. For example, a kinetic study of the acid-catalyzed esterification of this compound would likely show that the reaction is first order with respect to the carboxylic acid, the alcohol, and the acid catalyst, consistent with a mechanism involving protonation of the carbonyl oxygen followed by nucleophilic attack of the alcohol.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | -COOH | 10-13 ppm (broad singlet) |
| ¹H NMR | -S-CH₂-CH₂-COOH | ~2.8 ppm (triplet) |
| ¹H NMR | -S-CH₂-CH₂-COOH | ~2.6 ppm (triplet) |
| ¹H NMR | Hexyl -S-CH₂- | ~2.5 ppm (triplet) |
| ¹³C NMR | -COOH | ~178 ppm |
| ¹³C NMR | -S-CH₂-CH₂-COOH | ~35 ppm |
| ¹³C NMR | -S-CH₂-CH₂-COOH | ~28 ppm |
| IR | -COOH (O-H stretch) | 2500-3300 cm⁻¹ (broad) |
| IR | -COOH (C=O stretch) | 1700-1725 cm⁻¹ (strong) |
| IR | C-S stretch | 600-800 cm⁻¹ (weak) |
Stereochemical Control and Selectivity in this compound Transformations
Stereochemical control and selectivity are important aspects of the transformations of this compound, particularly in reactions that create or modify stereocenters. While this compound itself is achiral, its derivatives can be chiral. For instance, reactions at the α-carbon to the carbonyl group or at the sulfur atom (e.g., oxidation to a sulfoxide) can generate stereocenters.
Achieving stereochemical control in such transformations often requires the use of chiral reagents, catalysts, or auxiliaries. For example, the asymmetric oxidation of the thioether group to a chiral sulfoxide can be achieved using chiral oxidizing agents or a metal catalyst with a chiral ligand. The choice of the chiral catalyst and reaction conditions can influence the enantiomeric excess (ee) of the product.
In reactions involving the carboxylic acid group, such as esterification with a chiral alcohol, diastereomeric products can be formed. The selectivity for one diastereomer over the other will depend on the steric and electronic interactions in the transition state.
Furthermore, enzymatic transformations can offer high stereoselectivity in reactions involving this compound and its analogues. Enzymes, being inherently chiral, can distinguish between enantiotopic faces or groups in a prochiral substrate, leading to the formation of a single enantiomer of the product.
Acid-Base Catalysis in Reactions Involving this compound
Acid-base catalysis plays a pivotal role in many reactions involving this compound, by accelerating reaction rates through the stabilization of charged intermediates and transition states.
General Acid and Base Catalysis Principles
General acid-base catalysis involves the transfer of a proton in the rate-determining step of a reaction by an acid or a base other than the proton or hydroxide (B78521) ion.
General Acid Catalysis: A general acid (HA) donates a proton to the substrate, increasing its electrophilicity. For example, in the esterification of this compound, a general acid can protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.
General Base Catalysis: A general base (B:) accepts a proton from the substrate or the attacking nucleophile, increasing its nucleophilicity. For instance, in the reaction of the thioether group, a general base could deprotonate a nucleophile, enhancing its reactivity.
The efficiency of a general acid or base catalyst is related to its pKa. The Brønsted catalysis equation describes the relationship between the rate constant of the catalyzed reaction and the acid or base dissociation constant of the catalyst.
Homogeneous and Heterogeneous Acid Catalysis Applications
Both homogeneous and heterogeneous acid catalysts can be employed in reactions of this compound.
Homogeneous Acid Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Common homogeneous acid catalysts for reactions of carboxylic acids include mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids such as p-toluenesulfonic acid. These catalysts are effective for reactions like esterification and hydrolysis. The synthesis of 3-(alkylthio)propionic acids can be achieved through the reaction of 3-mercaptopropionic acid with alkyl halides in the presence of a base like sodium hydroxide in a homogeneous solution.
Heterogeneous Acid Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Solid acid catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst), and supported metal oxides can be used for various transformations of this compound. For example, esterification can be carried out using a solid acid catalyst in a packed-bed reactor. Heterogeneous catalysts can also be employed in the synthesis of thioethers. For instance, the thia-Michael addition of thiols to α,β-unsaturated carbonyl compounds can be catalyzed by solid basic catalysts like Amberlyst A21. mdpi.com
| Reaction Type | Catalyst Type | Catalyst Example | Role of Catalyst |
|---|---|---|---|
| Esterification | Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Protonates carbonyl oxygen, activating the carboxylic acid. |
| Esterification | Heterogeneous Acid | Amberlyst-15 | Provides acidic sites on a solid support for protonation. |
| Thia-Michael Addition | Homogeneous Base | Sodium Hydroxide (NaOH) | Deprotonates thiol to form a more nucleophilic thiolate. |
| Thia-Michael Addition | Heterogeneous Base | Amberlyst A21 | Basic sites on a solid support facilitate the reaction. mdpi.com |
Derivatives of 3 Hexylthiopropionic Acid: Advanced Synthesis and Research Applications
Synthesis of Complex Ester and Amide Derivatives
The carboxylic acid moiety of 3-Hexylthiopropionic acid is a primary site for derivatization, allowing for the synthesis of a wide array of esters and amides. These modifications can dramatically alter the compound's physical properties, such as solubility, and introduce new functionalities for specific applications.
The conversion of this compound into its ester derivatives is a fundamental strategy to mask the polar carboxylic acid group, thereby increasing its lipophilicity and modifying its chemical reactivity. Standard esterification procedures, such as the Fischer-Speier esterification involving refluxing with a higher alkyl alcohol (e.g., octanol, dodecanol) or an aryl alcohol (e.g., phenol) under acidic catalysis, are readily applicable.
For more sensitive substrates or to achieve higher yields under milder conditions, modern coupling agents are employed. Reagents such as TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) can facilitate the direct formation of esters from carboxylic acids and alcohols. organic-chemistry.org These methods allow for the synthesis of a diverse library of ester derivatives, where the properties can be finely tuned by the choice of the alcohol component.
Below is a summary of representative higher alkyl and aryl esters of this compound and common synthetic approaches.
| Ester Derivative | Alcohol Reactant | Synthetic Method | Expected Outcome |
| Octyl 3-(hexylthio)propanoate | 1-Octanol | Fischer Esterification | Increased lipophilicity |
| Dodecyl 3-(hexylthio)propanoate | 1-Dodecanol | Fischer Esterification | High lipophilicity, waxy solid |
| Phenyl 3-(hexylthio)propanoate | Phenol | Acid-catalyzed condensation | Aromatic functionality introduced |
| Benzyl 3-(hexylthio)propanoate | Benzyl Alcohol | Steglich Esterification (DCC/DMAP) | Useful for further reactions |
The formation of amide bonds between this compound and biologically relevant molecules, such as amino acids, represents a significant step toward creating biocompatible and functional materials. These conjugation reactions are most effectively carried out using peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine group of an amino acid or peptide. nih.gov
Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and uronium-based reagents such as HBTU and HATU. researchgate.netpeptide.compeptide.com The reaction typically involves dissolving the carboxylic acid and the coupling agent in an aprotic solvent, often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and prevent racemization if chiral amino acids are used. peptide.com The amino acid derivative (usually as an ester to protect its own carboxylic acid group) is then added to form the stable amide linkage. This methodology allows for the covalent attachment of this compound to peptides, providing a lipidic tail that can influence the conjugate's self-assembly properties or membrane interactions.
The table below illustrates potential conjugation reactions with various amino acid derivatives.
| Amino Acid Derivative | Coupling Reagent | Base | Potential Application |
| Glycine methyl ester | EDC/HOBt | DIPEA | Simple, flexible linker |
| L-Alanine methyl ester | HATU | DIPEA | Introduction of chirality |
| L-Phenylalanine methyl ester | HBTU/HOBt | DIPEA | Increased hydrophobicity |
| L-Serine methyl ester | PyBOP | DIPEA | Pendant hydroxyl group for further functionalization |
Functionalized Thioether Derivatives for Enhanced Properties
The thioether sulfur atom in this compound is not merely a passive linker; it is a reactive center that can be chemically modified to introduce new functionalities and significantly alter the electronic and physical properties of the molecule.
The oxidation of the thioether group leads to the formation of corresponding sulfoxides and sulfones, which introduces polarity and hydrogen-bond-accepting capabilities. The selective oxidation to the sulfoxide (B87167) can be achieved under controlled conditions using one equivalent of a mild oxidizing agent. organic-chemistry.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or hydrogen peroxide are effective for this transformation. derpharmachemica.com
| Target Product | Oxidizing Agent | Stoichiometry (Agent:Substrate) | Typical Conditions |
| 3-(Hexylsulfinyl)propionic acid | m-CPBA | ~1:1 | CH₂Cl₂, 0 °C |
| 3-(Hexylsulfinyl)propionic acid | Hydrogen Peroxide (30%) | ~1.1:1 | Methanol (B129727), room temp |
| 3-(Hexylsulfonyl)propionic acid | m-CPBA | >2:1 | CH₂Cl₂, room temp to reflux |
| 3-(Hexylsulfonyl)propionic acid | Hydrogen Peroxide (30%) | >2.5:1 | Acetic acid, reflux |
The primary synthesis of this compound relies on the nucleophilic properties of thiol-containing precursors. The most direct route is the thio-alkylation of 3-mercaptopropionic acid with a hexyl halide, such as 1-bromohexane. znaturforsch.com This reaction, typically carried out in the presence of a base like sodium hydroxide (B78521), proceeds via an Sₙ2 mechanism. Microwave-assisted protocols have been shown to improve reaction efficiency and yield for such syntheses. znaturforsch.comresearchgate.net
This synthetic strategy is highly versatile. By varying the thiol and alkylating agent, a wide range of derivatives can be produced. For instance, reacting different alkyl halides with 3-mercaptopropionic acid can generate a homologous series of 3-(alkylthio)propionic acids. Conversely, using different thiols with an appropriate 3-halopropionic acid derivative allows for the introduction of varied R-groups in the thioether moiety. This modular approach enables the creation of a library of compounds with tailored hydrophobic chains or other functional groups.
| Thiol Precursor | Electrophile | Resulting Thioether Acid |
| 3-Mercaptopropionic acid | 1-Bromohexane | 3-(Hexylthio)propionic acid |
| 3-Mercaptopropionic acid | Benzyl bromide | 3-(Benzylthio)propionic acid |
| Ethanethiol | Ethyl 3-bromopropanoate | 3-(Ethylthio)propionic acid |
| Thiophenol | Methyl 3-bromopropanoate | 3-(Phenylthio)propionic acid |
| *Followed by ester hydrolysis. |
Polymeric and Supramolecular Assemblies Incorporating this compound Moieties
The distinct molecular structure of this compound, featuring both a hydrogen-bond-donating/accepting carboxylic acid and a long hydrophobic tail, makes it an excellent building block for constructing higher-order polymeric and supramolecular structures.
In the solid state or in non-polar solvents, the carboxylic acid groups can form strong, directional hydrogen bonds, leading to the self-assembly of dimers or extended one-dimensional chains. This predictable interaction is a powerful tool for designing organized molecular materials. nih.gov The hexyl chains can then pack together through van der Waals forces, creating lamellar or cylindrical structures depending on the packing geometry.
This amphiphilic character also suggests that this compound and its derivatives can form micellar aggregates in aqueous solutions or act as surface-modifying agents.
Furthermore, these molecules can be incorporated into polymers. For example, this compound could be used as a functional chain-end cap in polymerization reactions or be converted into a monomer for polycondensation or ring-opening polymerization to create poly(thioester)s. nih.gov The thioether linkage itself can be integrated into polymer backbones via mechanisms like thiol-ene click chemistry, producing poly(thioether)s with tailored properties. acs.orgrsc.org The resulting polymers may exhibit stimuli-responsive behavior, where changes in the environment (e.g., introduction of an oxidizing agent) can alter the polarity of the thioether groups along the chain, triggering changes in polymer solubility or conformation. elte.hu
Design and Synthesis of Novel Monomers for Polymerization
The functionalization of this compound into polymerizable monomers is a critical step in harnessing its unique properties for the creation of advanced polymers. The design of these monomers typically involves the introduction of a polymerizable moiety, such as a vinyl or acrylate (B77674) group, onto the this compound backbone. These modifications allow for the participation of the molecule in various polymerization reactions, including free radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization.
One common strategy for the synthesis of such monomers is the esterification of the carboxylic acid group of this compound with a hydroxyl-containing polymerizable precursor. For instance, the reaction of 3-hexylthiopropionyl chloride (prepared from this compound and a chlorinating agent like thionyl chloride) with 2-hydroxyethyl methacrylate (B99206) (HEMA) would yield 2-((3-(hexylthio)propanoyl)oxy)ethyl methacrylate. This monomer combines the hexylthio side chain with a readily polymerizable methacrylate group.
Another approach involves the synthesis of a vinyl ester monomer. This can be achieved through a palladium-catalyzed reaction of this compound with vinyl acetate. This transvinylation reaction directly converts the carboxylic acid into a vinyl ester, creating a monomer suitable for vinyl polymerization.
The choice of the polymerizable group and the synthetic route can be tailored to achieve specific polymer properties and to be compatible with different polymerization methods. For example, methacrylate-based monomers are well-suited for RAFT polymerization, which allows for precise control over the polymer's molecular weight and architecture.
Below is a data table summarizing the key characteristics of potential monomers derived from this compound:
| Monomer Name | Polymerizable Group | Potential Polymerization Method(s) | Key Structural Features |
|---|---|---|---|
| 2-((3-(hexylthio)propanoyl)oxy)ethyl methacrylate | Methacrylate | Free Radical, RAFT, ATRP | Flexible ester linkage, reactive methacrylate group |
| Vinyl 3-hexylthiopropionate | Vinyl ester | Free Radical, RAFT | Directly attached vinyl group |
Self-Assembly and Nanostructure Formation
Derivatives of this compound, particularly those that are amphiphilic in nature, are prime candidates for self-assembly into a variety of ordered nanostructures in solution. This behavior is driven by the molecule's dual character: a hydrophobic hexylthio tail and a hydrophilic head group, which can be the carboxylic acid itself or a more polar group introduced during derivatization.
In aqueous environments, these amphiphilic molecules can spontaneously organize to minimize the unfavorable interactions between their hydrophobic tails and water molecules. This process can lead to the formation of various aggregates, including micelles and vesicles. Micelles are typically spherical structures with a hydrophobic core composed of the hexyl chains and a hydrophilic corona of polar head groups that interface with the surrounding water. The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins.
The geometry of the self-assembled nanostructures can be influenced by several factors, including the molecular structure of the amphiphile (e.g., the relative size of the hydrophilic and hydrophobic parts), the concentration of the solution, temperature, pH, and ionic strength. For instance, by modifying the hydrophilic head group or by synthesizing block copolymers where one block is derived from a this compound monomer, it is possible to tune the self-assembly process to favor the formation of more complex morphologies such as cylindrical micelles, lamellae, or vesicles (polymersomes).
Block copolymers incorporating a poly(this compound) derivative block and a hydrophilic block (e.g., poly(ethylene glycol) or poly(acrylic acid)) are particularly interesting for creating well-defined nanostructures. nih.govmdpi.commdpi.com In a selective solvent that is good for one block but poor for the other, these copolymers will self-assemble to shield the insoluble block from the solvent. For example, in water, a block copolymer with a hydrophobic poly(this compound derivative) block and a hydrophilic block would form micelles with a core of the former and a corona of the latter. The resulting nanostructures can have applications in areas such as drug delivery and nanotechnology. mdpi.comrsc.orgresearchgate.net
The following interactive table presents a summary of the expected self-assembly behavior of this compound derivatives:
| Type of Derivative | Expected Nanostructure(s) | Driving Force for Assembly | Potential Influencing Factors |
|---|---|---|---|
| Simple amphiphilic salts (e.g., sodium 3-hexylthiopropionate) | Spherical or cylindrical micelles | Hydrophobic effect | Concentration, temperature, ionic strength |
| Amphiphilic block copolymers | Micelles, vesicles (polymersomes), lamellae | Block incompatibility and solvophobicity | Block ratio, molecular weight, solvent |
Biochemical and Biotechnological Research Perspectives of Thiopropionic Acid Analogues
Investigation of Metabolic Pathways (Conceptual and Analogous Studies)
The introduction of a sulfur atom into the fatty acid carbon chain creates analogues that can be traced and studied within biological systems, providing insights into lipid metabolism. The position of the sulfur atom significantly influences the metabolic fate of these compounds. nih.govresearchgate.net
In vitro models, such as isolated liver cells (hepatocytes) and subcellular fractions like microsomes and mitochondria, are crucial for elucidating the metabolic pathways of thioacid analogues without the complexities of a whole organism. nih.govnih.govmdpi.com Studies on these model systems have revealed that the metabolic processing of thia-fatty acids is highly dependent on the location of the sulfur atom.
For instance, 3-thia fatty acid analogues, which are structurally related to 3-hexylthiopropionic acid, are resistant to mitochondrial β-oxidation. nih.govresearchgate.net Instead, they are metabolized in the endoplasmic reticulum through omega-oxidation and sulfur oxidation, followed by peroxisomal β-oxidation, ultimately forming shorter sulfoxy dicarboxylic acids. nih.govresearchgate.net In contrast, 4-thia fatty acids can undergo mitochondrial β-oxidation. nih.govresearchgate.netnih.gov
Studies using isolated rat hepatocytes have shown that 4-thia fatty acids, like tetradecylthiopropionic acid, are incorporated into triacylglycerols and phospholipids (B1166683). nih.gov Further investigation with isolated mitochondria demonstrated that these analogues are converted into CO2 and other metabolic intermediates. nih.gov
Table 1: Comparative Metabolism of Thia-Fatty Acid Analogues in In Vitro Systems
| Thia-Fatty Acid Analogue | Primary Metabolic Pathway | Key Cellular Location | Primary Metabolic Outcome |
|---|---|---|---|
| 3-Thia Fatty Acids | Omega-oxidation, Sulfur oxidation, Peroxisomal β-oxidation | Endoplasmic Reticulum, Peroxisomes | Formation of short sulfoxy dicarboxylic acids |
| 4-Thia Fatty Acids | Mitochondrial β-oxidation, Omega-oxidation | Mitochondria, Endoplasmic Reticulum | Oxidation to CO2 and incorporation into lipids |
Thiopropionic acid analogues and other thia-fatty acids closely mimic natural fatty acids, allowing them to be recognized and processed by cellular machinery involved in lipid metabolism. wikipedia.orgcreative-proteomics.com A critical first step in the metabolism of fatty acids is their activation to coenzyme A (CoA) thioesters. libretexts.org Long-chain thia fatty acids are similarly activated to their CoA esters, primarily in the endoplasmic reticulum, enabling their participation in various metabolic pathways. nih.govresearchgate.net
Once activated, these analogues can be incorporated into complex lipids. Research has demonstrated that long-chain 3- and 4-thia fatty acids are integrated into phospholipids in vivo, particularly in the heart, as well as in cultured hepatocytes. nih.govresearchgate.netnih.gov For example, studies on tetradecylthiopropionic acid (a 4-thia stearic acid) in hepatocytes showed it was incorporated into triacylglycerols and phospholipids, predominantly at the 1-position of phosphatidylcholine, even more rapidly than the natural stearic acid. nih.gov This incorporation into cellular membranes and storage lipids underscores their parallel processing to natural fatty acids and highlights their potential to modify membrane properties and lipid signaling.
Enzyme Interactions and Biochemical Transformations
The structural analogy of thioacids to natural fatty acids allows them to interact with a variety of enzymes involved in lipid metabolism. These interactions can range from serving as substrates for enzymatic reactions to acting as inhibitors or modulators of enzyme activity.
Thioacid analogues can serve as substrates or inhibitors for various enzymes, providing insights into enzyme-substrate recognition and reaction mechanisms. Thioesterase enzymes, for instance, are a class of enzymes that hydrolyze thioester bonds, such as those found in acyl-CoA molecules, playing a critical role in fatty acid metabolism. nih.gov The substrate specificity of these enzymes is crucial for determining the profile of fatty acids produced. nih.gov Studies on acyl-CoA thioesterases reveal that their specificity can be leveraged to control the production of specific short-chain fatty acids. nih.gov
Furthermore, some thia fatty acid analogues can modulate the activity of key regulatory proteins in lipid metabolism. Thio-ether fatty acids that are blocked from undergoing β-oxidation can function as agonists for peroxisome proliferator-activated receptors (PPARs). researchgate.net PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.
In other cases, metabolites of thia fatty acids can inhibit enzymes. For example, the β-oxidation of 4-thia fatty acids in mitochondria leads to the accumulation of alkylthioacryloyl-CoA esters. nih.govresearchgate.net These metabolites have been shown to be potent inhibitors of carnitine palmitoyltransferase II (CPT-II), an essential enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation. nih.govresearchgate.net This inhibitory action demonstrates how thioacid analogues can be used to probe and modulate specific steps in metabolic pathways.
Research into Bio-Inspired Derivatives
The unique chemical properties of the thioether linkage in compounds like this compound make them attractive scaffolds for creating novel, biologically active molecules and research tools.
The development of derivatives from thioacid analogues is a promising area of research for creating sophisticated biochemical probes to study cellular processes. The thioacid functional group can act as a reactive handle for attaching other functionalities, such as fluorophores or photoswitchable moieties. nih.govacs.org
For instance, fluorescent fatty acid analogues, which may incorporate fluorophores at various positions, are widely used for synthesis of fluorescent phospholipids. thermofisher.com These fluorescent lipids can be incorporated into the membranes of living cells, allowing for the study of membrane dynamics, lipid trafficking, and protein-lipid interactions. thermofisher.com
Moreover, researchers have synthesized thioacid-functionalized diarylethene derivatives. nih.govacs.orgacs.org These molecules exhibit photochromic properties, meaning they can reversibly switch between two different forms upon exposure to different wavelengths of light. nih.govacs.orgacs.org This photoswitching capability allows for precise spatial and temporal control over their biological activity, making them powerful tools for cell biology and pharmacology. The thioacid group in these derivatives provides a point of attachment for linking them to other molecules of interest, creating innovative photoresponsive biochemical probes. acs.org
Investigation of Short-Chain Fatty Acid Derivative Analogues in Cellular Processes
While research specifically investigating the cellular processes affected by this compound is not extensively available in publicly accessible literature, the broader class of compounds to which it belongs—short-chain fatty acid derivatives (SCFADs) and alkylthiopropionic acids—has been the subject of biochemical and biotechnological research. These studies provide a foundational understanding of how structural analogues of short-chain fatty acids can influence cellular behavior, offering insights into potential areas of investigation for this compound.
Thiopropionic acid and its analogues are recognized for their versatile chemical properties, including acting as antioxidants and enzyme inhibitors. atamankimya.com For instance, 3-Thiopropionic acid itself is known to be a competitive inhibitor of glutamate (B1630785) decarboxylase. atamankimya.com Such compounds are utilized in biochemical research to probe metabolic pathways and enzyme functions. atamankimya.com
Analogues of propionic acid have been observed to exert a range of effects on cellular viability and metabolism. For example, studies on compounds like 3-(4-aminophenyl)propionic acid and 3-(4-hydroxyphenyl)propionic acid have demonstrated dose-dependent effects on the viability of liver cells. imrpress.com Notably, these effects can differ between normal and cancerous cell lines, suggesting a potential for selective activity. imrpress.com
Furthermore, research into short-chain fatty acids such as propionate (B1217596) has revealed their role in regulating gene expression and cellular metabolism, which can influence cell growth and differentiation. nih.gov Propionate and other SCFAs can act as epigenetic modifiers, impacting histone acylation and thereby altering chromatin structure and gene accessibility. nih.gov These modifications can lead to widespread changes in the transcriptional landscape of a cell. nih.gov
The general class of short-chain fatty acids, primarily products of gut microbiota fermentation, is known to have numerous benefits for human health, including anti-inflammatory, immunoregulatory, and neuroprotective activities. mdpi.commdpi.com They interact with G-protein coupled receptors and can influence cellular signaling pathways. mdpi.com Given that this compound is a structural analogue of these naturally occurring SCFAs, it is plausible that it may share some of these biological activities, although specific research is needed to confirm this.
The functional consequences of modifications to the basic propionic acid structure are significant. For instance, the introduction of a nitro group, as in 3-Nitropropionic acid, results in a compound that can induce cellular energy deficits and oxidative stress by inhibiting mitochondrial enzymes. nih.govnih.gov This highlights how substitutions on the propionic acid backbone can lead to potent and specific biological effects.
In the context of hematopoietic cells, certain SCFADs have been shown to stimulate cell proliferation and induce the expression of specific genes, such as the γ-globin gene. nih.gov These derivatives can influence signal transduction pathways, for example, by inducing the phosphorylation of STAT-5, a key protein involved in cell growth and differentiation. nih.gov
The table below summarizes the observed cellular effects of various propionic acid analogues, providing a comparative context for the potential investigation of this compound.
| Compound/Class | Cell Type(s) | Observed Cellular Effects |
| Short-Chain Fatty Acid Derivatives (SCFADs) | Hematopoietic progenitor cells | Stimulate proliferation, induce γ-globin expression, activate STAT-5 phosphorylation. nih.gov |
| Propionate | Colorectal cancer cells, normal intestinal cells | Affects gene expression, histone modifications, cell growth, and differentiation. nih.gov |
| 3-(4-aminophenyl)propionic acid | THLE-2 (normal liver cells), HEP-G2 (liver cancer cells) | Dose-dependent reduction in cell viability. imrpress.com |
| 3-(4-hydroxyphenyl)propionic acid | THLE-2 (normal liver cells), HEP-G2 (liver cancer cells) | Dose-dependent reduction in cell viability. imrpress.com |
| 3-Nitropropionic acid | Neuronal cells | Induces cellular energy deficit, oxidative stress, and can lead to cell death. nih.govnih.gov |
Further research is required to specifically elucidate the effects of the hexylthio- substitution on the biological activity of the propionic acid scaffold and to determine the precise cellular and molecular targets of this compound.
Computational Investigations of 3 Hexylthiopropionic Acid and Its Derivatives
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed picture of the conformational dynamics and intermolecular interactions of 3-hexylthiopropionic acid in various environments, such as in solution or in an aggregated state.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the trajectory of the system. This allows for the exploration of the conformational space of the molecule and the characterization of its interactions with surrounding molecules. For example, MD simulations have been used to study the bulk and surface properties of the structurally similar hexanoic acid. researchgate.netsci-hub.se These studies provide insights into how the carboxylic acid headgroups form hydrogen bonds, while the alkyl chains interact via van der Waals forces.
For this compound, MD simulations could reveal how the molecule behaves in an aqueous solution, with the polar carboxylic acid group interacting with water molecules and the nonpolar hexyl chain potentially being involved in hydrophobic interactions. Similarly, simulations could model the interactions within a lipid bilayer, providing insights into its behavior in biological membranes. Studies on fatty acids have shown that they can attain a "U" shaped structure within the hydrophobic pockets of proteins. chemguide.co.uk
Table 6.2: Key Intermolecular Interactions of this compound from a Simulated Aqueous Environment (Illustrative Data)
| Interaction Type | Interacting Groups | Average Distance (Å) | Significance |
| Hydrogen Bond | Carboxyl -OH with Water | 1.8 - 2.5 | Solvation of the polar head group |
| Hydrogen Bond | Carboxyl C=O with Water | 2.0 - 2.8 | Solvation of the polar head group |
| Hydrophobic Contact | Hexyl Chain with other Nonpolar Molecules | > 3.5 | Tendency to aggregate in aqueous solution |
This table provides illustrative data based on typical results from MD simulations of amphiphilic molecules in water.
Prediction of Spectroscopic Parameters for Characterization (e.g., NMR chemical shifts, vibrational frequencies, mass fragmentation patterns)
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved with good accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. iu.edu.sa By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C chemical shifts. These predicted shifts, when compared to experimental spectra, can help in the assignment of peaks and confirmation of the molecular structure. For carboxylic acids, the chemical shift of the acidic proton is highly dependent on concentration and solvent due to hydrogen bonding. pressbooks.pub The chemical shifts of carbons in the alkyl chain are influenced by their proximity to the sulfur atom and the carboxyl group. princeton.edu
Table 6.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxyl H | 10.0 - 12.0 | - |
| Carboxyl C | - | ~175 |
| Cα to COOH | 2.7 | ~35 |
| Cβ to COOH (attached to S) | 2.9 | ~30 |
| S-CH₂ (Hexyl) | 2.6 | ~32 |
| Alkyl Chain CH₂ | 1.3 - 1.6 | 22 - 31 |
| Terminal CH₃ | 0.9 | ~14 |
Values are estimated based on typical chemical shifts for similar functional groups. pressbooks.pubprinceton.edustenutz.euliverpool.ac.uk
Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. q-chem.com Each calculated frequency corresponds to a specific normal mode of vibration. These predictions are valuable for assigning the bands in experimental spectra to specific molecular motions, such as the characteristic C=O stretch of the carboxylic acid, the C-S stretching of the thioether, and the various C-H bending and stretching modes of the alkyl chain. For carboxylic acids, the C=O stretching frequency is typically observed between 1710 and 1760 cm⁻¹. pressbooks.pub
Mass Fragmentation Patterns: While direct prediction of mass spectra is complex, computational chemistry can help rationalize observed fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org Upon ionization in a mass spectrometer, the molecular ion of this compound would be expected to undergo characteristic fragmentations. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). libretexts.org The presence of the thioether linkage introduces other likely fragmentation points, such as cleavage of the C-S bonds.
Table 6.3.2: Plausible Mass Fragmentation Patterns for this compound (Illustrative)
| m/z | Proposed Fragment | Plausible Origin |
| 176 | [M]⁺ | Molecular Ion |
| 159 | [M - OH]⁺ | Loss of hydroxyl radical |
| 131 | [M - COOH]⁺ | Loss of carboxyl radical |
| 89 | [CH₂(CH₂)₂COOH]⁺ | Cleavage of hexyl-sulfur bond |
| 87 | [CH₃(CH₂)₅]⁺ | Cleavage of sulfur-methylene bond |
This table presents plausible fragmentation patterns based on the known behavior of carboxylic acids and thioethers in mass spectrometry. chemguide.co.uklibretexts.orglibretexts.org
Computational Catalysis Studies Involving this compound Transformations
Computational methods are instrumental in studying the mechanisms of catalytic reactions. For transformations involving this compound, such as its synthesis or further conversion, computational catalysis can provide insights into reaction pathways, catalyst design, and selectivity.
A relevant area of study is the palladium-catalyzed synthesis of thioethers. nih.govrsc.org For example, the reaction of an aryl halide with a thiol in the presence of a palladium catalyst is a common method for forming C-S bonds. DFT calculations can be used to model the catalytic cycle of such a reaction for the synthesis of this compound derivatives. This would involve studying the energies of intermediates and transition states for key steps like oxidative addition, ligand exchange, and reductive elimination. Computational studies have revealed a new mechanism, termed "electrophilic concerted metalation-deprotonation" (eCMD), for certain thioether ligand-promoted C-H functionalization reactions. morressier.com
Furthermore, computational studies can investigate the role of this compound as a ligand in catalysis. The sulfur atom can coordinate to a metal center, and the carboxylic acid group can also participate in binding or act as a proton shuttle. DFT calculations could model the binding of this compound to a metal catalyst and evaluate its influence on the catalytic activity and selectivity of a given reaction.
Data Management and Sharing in Computational Chemistry Research (e.g., FAIR data principles)
The management and sharing of data from computational chemistry research are crucial for ensuring the reproducibility and reusability of scientific findings. The FAIR data principles—Findable, Accessible, Interoperable, and Reusable—provide a framework for good data stewardship. cdnsciencepub.comresearchgate.netuni-mainz.degithub.ionfdi4chem.de
Findable: Computational data related to this compound should be deposited in a public repository and assigned a persistent identifier (PID), such as a Digital Object Identifier (DOI). uni-mainz.de This makes the data easily discoverable by other researchers. Examples of repositories used in chemistry include the Cambridge Structural Database (CSD) for crystallographic data and general-purpose repositories like Figshare or Zenodo. uni-mainz.de
Accessible: The data should be retrievable by its identifier using a standardized protocol. This means that not only should the data be available, but the metadata describing the data should also be accessible, even if the primary data is no longer available. cdnsciencepub.comresearchgate.net
Interoperable: The data should use a formal, accessible, and broadly applicable language for knowledge representation. In computational chemistry, this includes using standard file formats for molecular structures (e.g., MOL, SDF) and computational outputs, as well as clear descriptions of the computational methods, software, and parameters used. cdnsciencepub.comnfdi4chem.de
Reusable: To be reusable, the data should be richly described with accurate and relevant attributes. This includes providing detailed metadata about the computational experiment, such as the level of theory, basis set, software version, and any specific settings used in the calculations. cdnsciencepub.com The data should also have a clear and accessible data usage license. researchgate.net Adhering to FAIR principles ensures that computational studies on molecules like this compound can be built upon by the wider scientific community, accelerating future research. cdnsciencepub.comgithub.io
Applications in Advanced Materials Science and Polymer Chemistry
Utilization as Monomers in Polymer Synthesis
As a monomer, 3-Hexylthiopropionic acid can be incorporated into polymer chains through various polymerization techniques. Its primary role is often to introduce thioether linkages and flexible alkyl side chains into the final material, thereby modifying its chemical and physical properties.
Radical polymerization is a fundamental process for creating a wide array of polymers, particularly those derived from vinyl monomers like acrylates. researchgate.netyoutube.com To be utilized in this method, this compound must first be converted into a polymerizable acrylate (B77674) or methacrylate (B99206) derivative. This can be achieved through standard esterification, reacting the carboxylic acid group of this compound with a hydroxyl-containing acrylate monomer, such as 2-hydroxyethyl acrylate (HEA).
Once synthesized, this new monomer, "2-((3-(hexylthio)propanoyl)oxy)ethyl acrylate," can undergo radical polymerization. The process involves three key stages: initiation, propagation, and termination. youtube.com Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could be employed to synthesize well-defined block copolymers with controlled molecular weights and low dispersity. nih.gov Research on similar beta-thiopropionate-based zwitterionic monomers containing a methacrylate group has demonstrated successful polymerization using surface-initiated ATRP to create functional polymer brushes. nih.gov
The resulting polymer would feature a polyacrylate backbone with pendant side chains containing the this compound moiety. The incorporation of these side chains is expected to significantly influence the polymer's characteristics.
| Feature | Expected Property Influence | Rationale |
| Hexyl Group | Increased hydrophobicity, internal plasticization | The long alkyl chain reduces polarity and increases free volume between polymer backbones. |
| Thioether Linkage | Stimuli-responsiveness (oxidation), metal coordination | The sulfur atom can be oxidized or can act as a ligand for metal ions. researchgate.net |
| Ester & Carboxyl Groups | Hydrolytic degradation, pH-responsiveness | These groups provide sites for chemical reactions and changes in response to environmental pH. |
Condensation polymerization is a step-growth process where monomers join together with the loss of a small molecule, such as water, to form polyesters or polyamides. chemguide.uksavemyexams.comonline-learning-college.com For a molecule to act as a repeating unit in this type of polymerization, it must possess at least two reactive functional groups.
As this compound has only one carboxylic acid group, it would act as a chain-terminating or "capping" agent in its native form, controlling the molecular weight of the polymer rather than forming a long chain. To be incorporated as a monomer, this compound would need to be chemically modified into a difunctional monomer, such as a diol or a diacid.
Alternatively, the this compound moiety can be introduced as a pendant side group by using a trifunctional monomer during the polymerization process. For instance, a monomer like 2,2-bis(hydroxymethyl)propionic acid (DMPA), which contains two hydroxyl groups and one carboxylic acid group, could be used. jku.at The hydroxyl groups would participate in forming the polyester (B1180765) backbone, leaving the carboxylic acid group available for subsequent modification or to impart functionality. Similarly, a monomer containing the this compound structure could be designed to have two reactive groups (e.g., diol, diacid, diamine) to participate in polycondensation, leading to polymers with thioether linkages integrated into the side chains. The synthesis of novel polyamides and polyesters containing thioether linkages in the main polymer backbone has been successfully demonstrated using specifically designed difunctional monomers. hsu.ac.irnih.gov
Integration into Functional Polymeric Materials
The incorporation of this compound into polymer structures is a key strategy for developing functional and "smart" materials that respond to their environment or are designed for specific high-performance applications.
Polymers containing this compound units are inherently multi-responsive due to their chemical structure.
pH-Responsiveness: The carboxylic acid group is a weak acid that can be protonated or deprotonated depending on the ambient pH. In acidic conditions (low pH), the group is neutral (-COOH), making the polymer less soluble in water. In basic conditions (high pH), it becomes an anionic carboxylate (-COO⁻), increasing hydrophilicity and causing the polymer to swell or dissolve. This behavior is foundational for creating pH-responsive hydrogels and drug-delivery systems. rsc.org
Oxidation-Responsiveness: The thioether linkage (-S-) is susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide. researchgate.net This chemical reaction converts the hydrophobic thioether into more polar sulfoxide (B87167) (-SO-) or sulfone (-SO₂-) groups. researchgate.netrsc.org This change in polarity can trigger a hydrophobic-to-hydrophilic transition, leading to the disassembly of nanoparticles or the swelling of a material for targeted drug release in environments with high oxidative stress, such as inflamed tissues or tumors. researchgate.net
By combining these features, polymers can be tailor-made for specific biomedical applications where dual stimuli (e.g., the acidic environment of a tumor and its higher ROS levels) can trigger a therapeutic action.
The introduction of the this compound side chain allows for precise tuning of the bulk and surface properties of polymers.
Thermomechanical Properties: The flexible hexylthio side chain can act as an internal plasticizer. By inserting space between the main polymer chains, it disrupts chain packing and increases free volume. This typically results in a lower glass transition temperature (Tg), transitioning the material from a rigid, glassy state to a more flexible, rubbery state at a lower temperature. upenn.edu Studies on similar polymer systems, such as poly(3-alkylthiophenes), have shown that the length and structure of alkyl side chains significantly influence the material's thermal properties and backbone mobility. osti.govrsc.orgnih.gov
| Property | Effect of this compound Side Chain |
| Glass Transition Temp. (Tg) | Decrease |
| Elastic Modulus | Decrease |
| Flexibility/Ductility | Increase |
Surface Properties: The amphiphilic nature of the side chain (hydrophobic hexyl group and hydrophilic carboxyl group) makes it a powerful tool for surface modification. When blended with a bulk polymer, these functionalized polymer additives can migrate to the surface to minimize interfacial energy. shu.ac.uk This can be used to control properties like:
Wettability: The surface can be made more hydrophilic or hydrophobic.
Adhesion: Modifying the surface energy can improve or reduce adhesion to other materials.
Biocompatibility and Anti-Fouling: Research has shown that grafting polymer brushes based on a zwitterionic beta-thiopropionate monomer onto a polypropylene (B1209903) surface significantly reduces protein adsorption and bacterial adhesion, demonstrating excellent anti-fouling characteristics. nih.gov This suggests that polymers containing this compound could be used to create surfaces that resist biofouling, which is critical for medical implants and marine applications.
Catalytic Transformations Mediated by 3 Hexylthiopropionic Acid or Its Derivatives
Organocatalysis and Acid-Catalyzed Processes
The presence of a terminal carboxylic acid group inherently positions 3-hexylthiopropionic acid as a participant in acid-catalyzed reactions, primarily as a proton donor.
As a carboxylic acid, this compound can function as a Brønsted acid, donating a proton to activate substrates in various organic reactions. This catalytic activity is fundamental to processes such as esterification, transesterification, and condensation reactions. The efficacy of carboxylic acids as Brønsted catalysts is well-documented, and thio-acids are no exception.
Research on analogous compounds, such as thiolactic acid, has demonstrated the utility of the Brønsted acidity of the carboxyl group. For instance, sulfonic acids have been shown to catalyze the direct condensation of thiolactic acid to form thiolactide with high yields, showcasing a sustainable pathway to polythiolesters. rsc.org This suggests that this compound could similarly catalyze reactions that are sensitive to proton concentration. The use of such an acid catalyst can be particularly advantageous in promoting reactions under mild conditions. Brønsted acidic ionic liquids have also proven effective in catalyzing the synthesis of biodiesel from free fatty acids, a process that relies on esterification. nih.gov This highlights the potential for designing specialized catalytic systems based on the acidic properties of molecules like this compound.
Table 1: Examples of Brønsted Acid-Catalyzed Reactions
| Reaction Type | Catalyst Type | Substrate Example | Product Example |
|---|---|---|---|
| Dimerization/Condensation | Homogeneous Sulfonic Acid | Thiolactic Acid | Thiolactide |
| Esterification | Brønsted Acidic Ionic Liquid | Free Fatty Acids | Fatty Acid Alkyl Esters (Biodiesel) |
This interactive table summarizes reaction types where Brønsted acidity, similar to that of this compound, is key.
While the primary role of this compound is that of a Brønsted acid, the potential for Lewis acid catalysis exists, typically through its derivatives or complexes. A Lewis acid functions as an electron pair acceptor. wikipedia.org The molecule itself is not an inherent Lewis acid; however, its functional groups—the sulfur and oxygen atoms—are Lewis bases, capable of donating electron pairs.
This Lewis basicity can be harnessed to form complexes with metal centers, where the resulting metal complex acts as the Lewis acid catalyst. wikipedia.orgiitm.ac.in For instance, coordination of the carboxylate and thioether moieties to a metal like aluminum, titanium, or zinc would render the metal center electron-deficient and capable of activating substrates. The efficiency of such a catalyst would depend on the balance between Brønsted and Lewis acidities. researchgate.net The thioether linkage could play a crucial role in modulating the electronic properties and stability of the catalytic metal center. While direct Lewis acid catalysis by this compound is not established, its structure provides a clear blueprint for designing tunable Brønsted-Lewis acidic catalysts upon metal complexation. mdpi.com
Transition Metal-Catalyzed Processes
The thioether and carboxylate groups of this compound are excellent donors for coordinating with transition metals, making the molecule an attractive candidate for ligand design in catalysis.
The development of efficient catalysts for carbon-sulfur (C-S) and carbon-carbon (C-C) bond formation is a cornerstone of synthetic chemistry. This compound, acting as a bidentate thioether-carboxylate ligand, can stabilize transition metal centers and facilitate such transformations. The combination of a soft sulfur donor and a hard oxygen donor allows for fine-tuning of the electronic and steric environment of the metal catalyst.
Transition metal-mediated C–S bond activation is a challenging but important process for which effective ligand design is crucial. Ligands play a critical role by stabilizing reactive metal intermediates and promoting the desired catalytic cycle. nih.govresearchgate.net For example, nickel complexes have been investigated for their ability to induce C-S bond formation, where the ligand field influences the reaction's photoactivity. researchgate.netnih.gov The thioether component of a this compound-derived ligand could participate directly in metal-ligand cooperation, where the sulfur atom acts as a transient cooperative ligand to facilitate steps like hydrogenation or dehydrogenation. nih.gov The design of such ligands is central to creating highly active species, as multidentate and electron-donating ligands can stabilize the high oxidation state metal intermediates often involved in these catalytic processes. researchgate.net
Oxidative coupling reactions are powerful tools for constructing complex molecules by forming new bonds, often with the use of an external oxidant. nih.govmdpi.com Transition metals like copper, palladium, and iron are frequently employed as catalysts for these transformations. nih.govmdpi.com The ligand coordinated to the metal center is paramount in controlling the reaction's efficiency, selectivity, and substrate scope.
A ligand derived from this compound could be explored in this context. The carboxylate would provide a strong binding anchor to the metal, while the thioether "arm" could provide additional stabilization and electronic modulation. This framework could be applied to the oxidative coupling of phenols, indoles, or other nucleophilic partners. nih.govbaranlab.org The sulfur atom itself is redox-active, which could be either a benefit or a drawback. It could participate in the redox cycle of the catalyst or be susceptible to unwanted oxidation. Therefore, careful tuning of reaction conditions would be necessary to harness the potential of a this compound-based ligand in oxidative coupling catalysis.
Green Chemistry Principles in Catalysis of this compound Synthesis and Reactions
The application and synthesis of this compound can be viewed through the lens of green chemistry, which provides a framework for designing chemical processes that are environmentally benign. ulaval.camdpi.com The use of catalysis, in general, is a core principle of green chemistry, as catalysts (used in small amounts) are superior to stoichiometric reagents in terms of minimizing waste. ulaval.camdpi.com
Synthesis: The synthesis of this compound itself can be designed to be "green." For example, a thiol-ene "click" reaction between 1-hexanethiol (B106883) and acrylic acid is an atom-economical route that forms the desired product with no byproducts. This aligns with the principles of atom economy (maximizing the incorporation of all materials into the final product) and waste prevention. ulaval.ca
Catalytic Applications:
Catalysis vs. Stoichiometric Reagents: Using this compound or its derivatives as catalysts inherently promotes sustainability by reducing the waste associated with stoichiometric reagents. nih.gov
Designing Safer Chemicals: The development of catalysts based on this compound should aim to create substances with little or no toxicity to human health and the environment. skpharmteco.com
Energy Efficiency: Catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions (ambient temperature and pressure), thus reducing energy consumption. ulaval.ca
Renewable Feedstocks: If the precursors to this compound (e.g., fatty acids or bio-derived thiols) can be sourced from renewable biomass, it would further enhance the green credentials of the entire process. acs.org
Catalyst Recyclability: To improve the sustainability of processes using these catalysts, methods for their recovery and reuse are essential. Heterogenizing the catalyst by anchoring it to a solid support is a common strategy to facilitate easy separation and recycling, a key advantage of heterogeneous catalysis in green chemistry. mdpi.comiupac.org
By adhering to these principles, the lifecycle of this compound as a catalytic tool can be designed to be efficient, safe, and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-hexylthiopropionic acid with high purity for laboratory use?
- Methodological Answer : Synthesis typically involves thioesterification of propionic acid derivatives with hexylthiol under controlled conditions. Optimize reaction parameters (e.g., temperature: 40–60°C, catalyst: p-toluenesulfonic acid) to minimize side reactions like oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures ≥95% purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
- Safety Note : Use acid-resistant gloves and fume hoods to handle reactive intermediates, as advised in safety protocols for structurally similar acids .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
Spectroscopy : ¹H NMR (δ 1.2–1.6 ppm for hexyl chain; δ 2.5–3.0 ppm for thioester protons) and FT-IR (C=O stretch ~1700 cm⁻¹, S-H stretch ~2550 cm⁻¹) .
Mass Spectrometry : ESI-MS (expected [M+H]⁺ = 190.3) or GC-MS for volatile derivatives.
Chromatography : HPLC retention time comparison against certified reference materials (if available) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE Requirements : Impervious gloves (nitrile or neoprene), lab coats, and safety goggles.
- Emergency Measures : Ensure emergency showers and eyewash stations are accessible. Use respiratory protection (NIOSH-approved masks) if aerosolization occurs .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can mechanistic studies on this compound’s reactivity be designed to resolve contradictory data in existing literature?
- Experimental Design :
- Variable Control : Test reactivity under varying pH (2–10), temperature (25–80°C), and solvent polarity (water vs. DMSO).
- Kinetic Analysis : Use stopped-flow spectroscopy to monitor intermediate formation rates.
- Statistical Validation : Apply ANOVA to assess significance of environmental factors on reaction pathways .
Q. What strategies mitigate stability issues of this compound during long-term storage?
- Stability Testing :
- Store samples under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS to identify breakdown products (e.g., propionic acid derivatives) .
Q. How can researchers analyze clustered data from bioactivity assays involving this compound?
- Statistical Framework :
- Use mixed-effects models to account for nested observations (e.g., repeated measurements across cell lines).
- Adjust for multiple comparisons (Bonferroni correction) to reduce Type I errors .
- Software Tools : R (lme4 package) or Python (statsmodels) for hierarchical data analysis .
Key Considerations for Ethical and Reproducible Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
